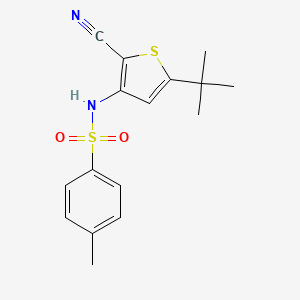![molecular formula C21H23N3O2 B7551975 N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s as a potential treatment for metabolic diseases such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
作用機序
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. By activating PPARδ, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide increases the uptake and utilization of fatty acids in skeletal muscle and liver, leading to increased energy expenditure and reduced fat accumulation. It also stimulates the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-inflammatory and anti-atherogenic effects. Additionally, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation and induce the apoptosis of cancer cells through PPARδ-dependent and -independent mechanisms.
Biochemical and Physiological Effects
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth and metastasis. It has also been found to increase endurance and performance in animal models and human athletes, which is why it was banned by WADA. However, the long-term effects of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide on human health are still unclear and require further investigation.
実験室実験の利点と制限
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, such as its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects.
将来の方向性
There are several future directions for the research on N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide, including the investigation of its long-term effects on human health, the development of more potent and selective PPARδ agonists, and the exploration of its potential as a cancer therapeutic. Moreover, the combination of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
合成法
The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves several steps, including the coupling reaction of 2-bromo-2-methylpropionic acid with 4-(2-(2-phenylphenoxy)ethyl)phenol, followed by the cyclization reaction with hydrazine hydrate and the subsequent carboxylic acid formation with carbon dioxide. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. In addition, it has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial for the prevention of cardiovascular diseases. Moreover, N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
特性
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)18-14-19(24-23-18)21(25)22-12-13-26-20-11-7-6-10-17(20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVRADHEHJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B7551900.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7551905.png)

![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![4-[(3,4-dimethylphenyl)sulfonylamino]-N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]benzamide](/img/structure/B7551923.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]benzamide](/img/structure/B7551927.png)
![6-(3-methylphenyl)-3-[4-[(2-methylphenyl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7551931.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)